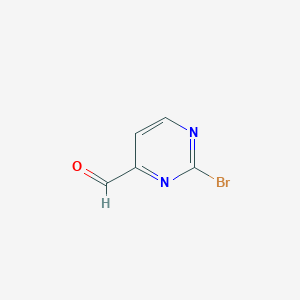
5-Ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 5-ethyl-2-nitrophenol, reduction followed by cyclization can yield the desired compound. The reaction typically involves:
Reduction: Using a reducing agent like iron powder or catalytic hydrogenation to convert the nitro group to an amino group.
Cyclization: Treating the resulting amine with a suitable cyclizing agent, such as acetic anhydride or polyphosphoric acid, to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen or carbon atoms, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-ethyl-3-oxo-2,3-dihydro-1H-indol-2-one.
Reduction: Formation of 5-ethyl-3-hydroxyindoline.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its indole core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on the modifications made to the core structure.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the chemical manufacturing sector.
Mecanismo De Acción
The mechanism of action of 5-ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the indole ring can participate in π-π interactions, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
5-Methoxyindole-2-carboxylic acid: Known for its use in synthesizing pharmaceuticals.
3-Hydroxyindole: A simpler analog with different reactivity and applications.
Uniqueness
5-Ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The ethyl group at the fifth position and the hydroxy group at the third position create a unique electronic environment, influencing its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
5-ethyl-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5,9,12H,2H2,1H3,(H,11,13) |
Clave InChI |
VPUMWZSHYCYUHX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)NC(=O)C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)
![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)


![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)








![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)
